
N,N'-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” is a complex organic compound that belongs to the class of malonamide derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” typically involves multi-step organic reactions. The starting materials often include 2,2-dimethylmalonic acid, tert-butyl carbamate, and 4-nitrophenyl isocyanate. The reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
“N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism of action of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” include other malonamide derivatives, such as:
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-malonamide
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylsuccinimide
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylglutarimide
Uniqueness
The uniqueness of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C27H34N6O10 |
|---|---|
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[2,2-dimethyl-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitroanilino]-3-oxopropanoyl]amino]-5-nitrophenyl]carbamate |
InChI |
InChI=1S/C27H34N6O10/c1-25(2,3)42-23(36)30-19-13-15(32(38)39)9-11-17(19)28-21(34)27(7,8)22(35)29-18-12-10-16(33(40)41)14-20(18)31-24(37)43-26(4,5)6/h9-14H,1-8H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37) |
Clé InChI |
ZNTOMRIMWGQDLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)(C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
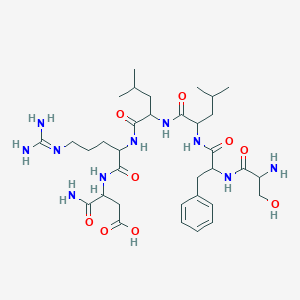
![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
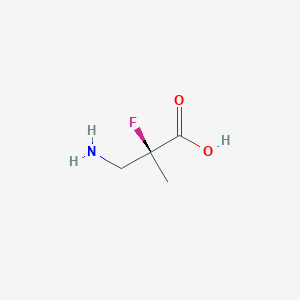

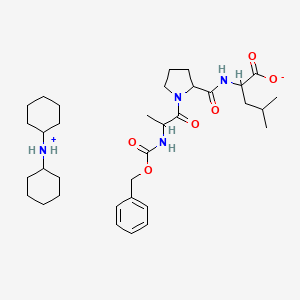
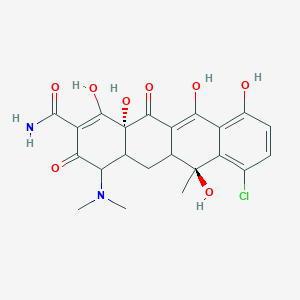
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
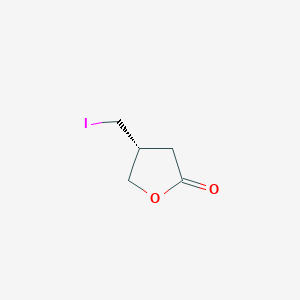
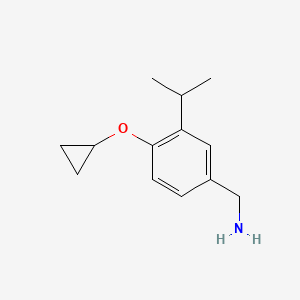
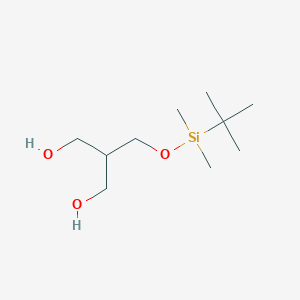
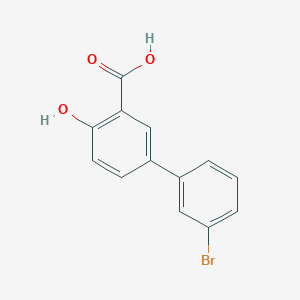
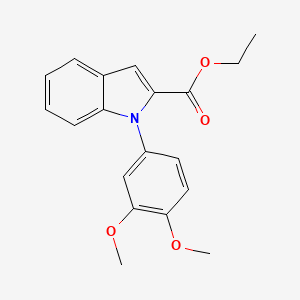
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
